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Application Notes and Protocols for Fmoc-Leucine-¹³C₆, ¹⁵N Coupling Reactions

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Compound of Interest		
Compound Name:	Fmoc-leucine-13C6,15N	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient coupling of Fmoc-L-Leucine-¹³C₆,¹⁵N in solid-phase peptide synthesis (SPPS). The use of isotopically labeled amino acids is critical for applications in quantitative proteomics, structural biology, and as tracers in pharmaceutical development.[1][2][3] This document outlines optimal reaction conditions, common coupling reagents, and protocols to ensure high coupling efficiency and minimize side reactions.

Introduction to Fmoc-Leucine-¹³C₆, ¹⁵N in Peptide Synthesis

Fmoc-L-Leucine-¹³C₆,¹⁵N is an isotopically labeled amino acid derivative where the leucine backbone is enriched with six ¹³C atoms and one ¹⁵N atom.[1] This stable isotope labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantitative proteomics, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[1] It also finds significant application in nuclear magnetic resonance (NMR) spectroscopy for structural studies of peptides and proteins.[1]

The coupling of Fmoc-L-Leucine-¹³C₆,¹⁵N follows the general principles of Fmoc-based solid-phase peptide synthesis.[4] The isotopic labeling does not significantly alter the chemical reactivity of the amino acid; therefore, standard coupling protocols for Fmoc-Leucine can be applied.



Comparative Data of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially with sterically hindered amino acids.[5] Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective for such couplings.[5] The following table summarizes common coupling reagents and their typical performance in Fmoc-amino acid couplings.

Coupling Reagent	Activatin g Agent	Base	Typical Equivalen ts (AA:Reag ent:Base)	Typical Coupling Time	Coupling Efficiency	Potential for Racemiza tion
HATU	1-Hydroxy- 7- azabenzotr iazole	DIPEA or 2,4,6- Collidine	1:0.95:2	30 - 60 min	> 95%	Low
НВТИ	1- Hydroxybe nzotriazole	DIPEA or NMM	1:0.95:2	30 - 60 min	> 90%	Low
нсти	6-Chloro-1- hydroxybe nzotriazole	DIPEA or NMM	1:0.95:2	20 - 45 min	> 95%	Low
DIC/HOBt	1- Hydroxybe nzotriazole	-	1:1:-	1 - 4 hours	> 85%	Moderate
РуВОР	1- Hydroxybe nzotriazole	DIPEA or NMM	1:1:2	1 - 2 hours	> 90%	Low
СОМИ	OxymaPur e	DIPEA or 2,4,6- Collidine	1:1:2	20 - 45 min	> 95%	Low



AA: Amino Acid; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine. Data compiled from multiple sources.[5][6][7]

Experimental Protocols

This section provides detailed protocols for a standard coupling cycle of Fmoc-L-Leucine-¹³C₆, ¹⁵N in manual or automated solid-phase peptide synthesis.

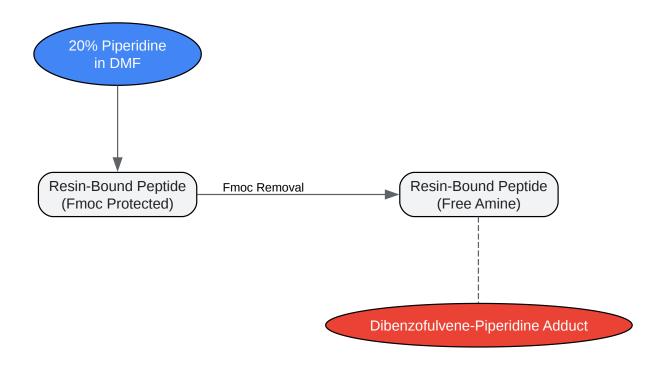
Resin Preparation and Swelling

- Place the desired amount of resin (e.g., Wang, Rink Amide, or 2-Chlorotrityl chloride resin) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature.[8]
- After swelling, drain the DMF.

Fmoc Deprotection

- Add a 20% solution of piperidine in DMF to the swollen resin.[4]
- Agitate the mixture for an initial 3 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and continue agitation for another 10-15 minutes to ensure complete Fmoc removal.[9]
- Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]





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Caption: Fmoc deprotection workflow.

Amino Acid Activation and Coupling

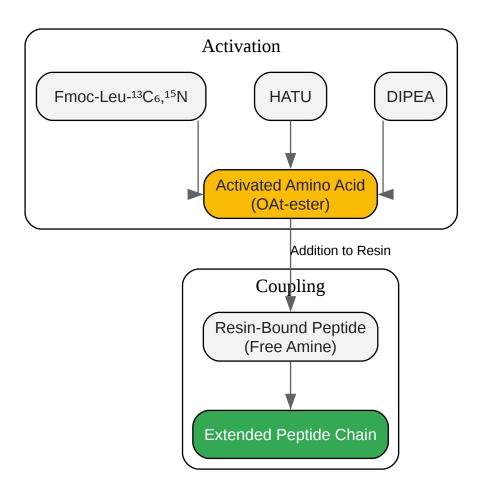
The following protocols outline the activation and coupling steps using two common and highly efficient coupling reagents, HATU and HCTU.

Protocol 1: Coupling using HATU

- Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Leucine-¹³C₆,¹⁵N (3-5 equivalents relative to resin substitution) and HATU (3-5 equivalents) in DMF.[5]
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress
 can be monitored using a qualitative ninhydrin (Kaiser) test.



 Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[5]



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Caption: HATU-mediated coupling workflow.

Protocol 2: Coupling using HCTU

- Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Leucine-¹³C₆,¹⁵N (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the solution. Pre-activation time is generally shorter for HCTU.
- Coupling Reaction: Immediately add the activated solution to the deprotected resin.

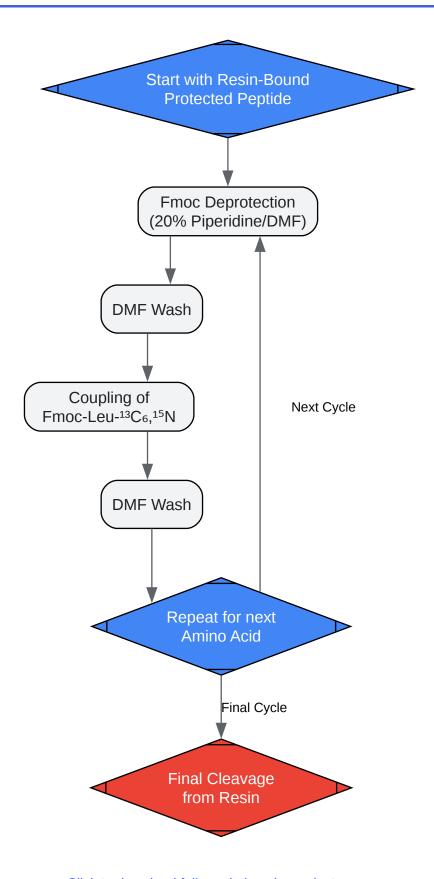


- Agitate the reaction mixture for 20-45 minutes at room temperature. Monitor the reaction with a Kaiser test.
- Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (5-7 times).

Final Cleavage and Deprotection

- After the final coupling and deprotection cycle, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used.
 A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[6]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]





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Caption: General solid-phase peptide synthesis cycle.



Potential Side Reactions and Mitigation

- Racemization: The risk of racemization is minimized by using uronium/aminium-based coupling reagents like HATU, HCTU, and COMU, which allow for rapid reaction times.[7]
 Pre-activation times should be kept to a minimum.
- Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder both
 coupling and deprotection steps.[11] If aggregation is suspected, switching to a more polar
 solvent like N-Methylpyrrolidone (NMP), increasing the coupling temperature, or using
 microwave-assisted synthesis can be beneficial.[11]
- Incomplete Coupling: For sterically hindered couplings, a double coupling (repeating the coupling step before the next deprotection) may be necessary to drive the reaction to completion.

By following these guidelines and protocols, researchers can successfully incorporate Fmoc-L-Leucine-¹³C₆,¹⁵N into synthetic peptides for a wide range of applications in research and drug development.

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